Cas no 94-34-8 (N-(2-Cyanoethyl)-N-methylaniline)

N-(2-Cyanoethyl)-N-methylaniline structure
94-34-8 structure
Nombre del producto:N-(2-Cyanoethyl)-N-methylaniline
Número CAS:94-34-8
MF:C10H12N2
Megavatios:160.215682029724
MDL:MFCD00019856
CID:34744
PubChem ID:87565930

N-(2-Cyanoethyl)-N-methylaniline Propiedades químicas y físicas

Nombre e identificación

    • 3-(Methyl(phenyl)amino)propanenitrile
    • 3-(N-Methylanilino)propionitrile
    • 3-(Methylphenylamino)propionitrile
    • N-Cyanoethyl-N-methylaniline
    • N-(2-Cyanoethyl)-N-methylaniline
    • N-Methyl-N-(2-cyanoethyl)aniline
    • 3-(N-Methyl-N-phenylamino)propionitrile
    • 3-(N-methylanilino)propiononitrile
    • Propanenitrile, 3-(methylphenylamino)-
    • 3-[methyl(phenyl)amino]propanenitrile
    • IXXLKTZOCSRXEM-UHFFFAOYSA-N
    • N-.beta.-Cyanoethyl-N-methylaniline
    • Propionitrile, 3-(N-methylanilino)-
    • .beta.-(N-Methylanilino)propionitrile
    • n-Methyl-n-cyanoethyl aniline
    • beta-(
    • 3-(Methylphenylamino)propanenitrile (ACI)
    • Propionitrile, 3-(N-methylanilino)- (6CI, 7CI, 8CI)
    • N-β-Cyanoethyl-N-methylaniline
    • NSC 73689
    • NSC 91616
    • β-(N-Methylanilino)propionitrile
    • 3-(Methylanilino)propanenitrile #
    • AKOS000194121
    • CS-0151255
    • NSC-91616
    • Beta-(N-methylanilio)propionitrile
    • W-100198
    • NS00040391
    • 94-34-8
    • N-cyanoethyl methylaniline
    • NCIOpen2_000346
    • beta-(N-Methylanilino)propionitrile
    • MFCD00019856
    • NSC91616
    • AI3-28714
    • 3-(N-methylanilino)propanenitrile
    • SCHEMBL149631
    • DS-6285
    • n,n-cyanoethyl-methylaniline
    • H10690
    • EINECS 202-325-5
    • DTXSID6059102
    • DB-057495
    • .beta.-N-Methylanilinopropionitrile
    • N-beta-Cyanoethyl-N-methylaniline
    • n-methyl-n-cyanoethylaniline
    • MDL: MFCD00019856
    • Renchi: 1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3
    • Clave inchi: IXXLKTZOCSRXEM-UHFFFAOYSA-N
    • Sonrisas: N#CCCN(C)C1C=CC=CC=1
    • Brn: 2803416

Atributos calculados

  • Calidad precisa: 160.10000
  • Masa isotópica única: 160.1
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 162
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 1.7
  • Carga superficial: 0
  • Superficie del Polo topológico: 27

Propiedades experimentales

  • Color / forma: Brown oil
  • Denso: 1.035
  • Punto de ebullición: 186°C/23mmHg(lit.)
  • Punto de inflamación: 125-127°C/4mm
  • índice de refracción: 1.56
  • PSA: 27.03000
  • Logp: 2.03648
  • Disolución: Not determined
  • FEMA: 2420

N-(2-Cyanoethyl)-N-methylaniline Información de Seguridad

N-(2-Cyanoethyl)-N-methylaniline Datos Aduaneros

  • Código HS:2926909090
  • Datos Aduaneros:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-(2-Cyanoethyl)-N-methylaniline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB140381-500 g
N-(2-Cyanoethyl)-N-methylaniline, 97%; .
94-34-8 97%
500g
€102.70 2023-05-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M99710-100g
3-(Methyl(phenyl)amino)propanenitrile
94-34-8 97%
100g
¥60.0 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221895-1kg
3-(Methyl(phenyl)amino)propanenitrile
94-34-8 97%
1kg
¥376.00 2024-04-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158975-100g
N-(2-Cyanoethyl)-N-methylaniline
94-34-8 98%
100g
¥54.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PN220-5g
N-(2-Cyanoethyl)-N-methylaniline
94-34-8 97%
5g
50CNY 2021-05-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158975-2.5kg
N-(2-Cyanoethyl)-N-methylaniline
94-34-8 98%
2.5kg
¥720.90 2023-09-01
Aaron
AR003SY8-100g
3-(Methyl(phenyl)amino)propanenitrile
94-34-8 99%
100g
$8.00 2024-07-18
Aaron
AR003SY8-500g
3-(Methyl(phenyl)amino)propanenitrile
94-34-8 99%
500g
$27.00 2024-07-18
A2B Chem LLC
AB76388-5g
N-(2-Cyanoethyl)-n-methylaniline
94-34-8 97%
5g
$4.00 2024-07-18
A2B Chem LLC
AB76388-25g
N-(2-Cyanoethyl)-n-methylaniline
94-34-8 98%(GC)
25g
$17.00 2024-04-19

N-(2-Cyanoethyl)-N-methylaniline Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Aluminum chloride (polystyrene-supported) ;  3 h, 70 °C
Referencia
Chemo/regioselective Aza-Michael additions of amines to conjugate alkenes catalyzed by polystyrene-supported AlCl3
Dai, Liyan; Zhang, Yi; Dou, Qianqian; Wang, Xiaozhong; Chen, Yingqi, Tetrahedron, 2013, 69(6), 1712-1716

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: 2903426-60-6 Solvents: p-Xylene ;  12 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  30 min
Referencia
Iridium-catalyzed reductive amination of carboxylic acids
Ouyang, Lu; Miao, Rui; Yang, Zhanhui; Luo, Renshi, Journal of Catalysis, 2023, 418, 283-289

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Dimanganese decacarbonyl ,  2-(Dicyclohexylphosphino)-9-(2-pyridinyl)-9H-carbazole Solvents: Acetonitrile ;  15 h, 1 bar, 100 °C
Referencia
Mn-Catalyzed Selective Double and Mono-N-Formylation and N-Methylation of Amines by using CO2
Huang, Zijun; Jiang, Xiaolin; Zhou, Shaofang; Yang, Peiju; Du, Chen-Xia; et al, ChemSusChem, 2019, 12(13), 3054-3059

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Yttrium nitrate ;  24 h, rt
Referencia
Y(NO3)3·6H2O catalyzed aza-Michael addition of aromatic/hetero-aromatic amines under solvent-free conditions
Bhanushali, Mayur J.; Nandurkar, Nitin S.; Jagtap, Sachin R.; Bhanage, Bhalchandra M., Catalysis Communications, 2008, 9(6), 1189-1195

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tris(pentafluorophenyl)borane Solvents: Butyl ether ;  8 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  3 h, rt
Referencia
Boron-catalyzed N-alkylation of amines using carboxylic acids
Fu, Ming-Chen; Shang, Rui; Cheng, Wan-Min; Fu, Yao, Angewandte Chemie, 2015, 54(31), 9042-9046

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Silver triflate ,  Nickel bromide Solvents: Toluene ;  24 h, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
A Simple and General Nickel-Catalyzed Michael-Type Hydroamination of Activated Olefins Using Arylamines
Rajesh, Rajagopal; Garg, Jai Anand; Thiruvengetam, Prabaharan; Kunjanpillai, Rajesh, Asian Journal of Organic Chemistry, 2022, 11(11),

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Formic acid Catalysts: tert-Butylhydroquinone ,  Cupric chloride Solvents: Water ;  6 h, reflux
Referencia
A method for preparing N-alkyl-N-cyanoethylarylamine
, China, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Copper Solvents: Ethanol ;  4 h, rt
Referencia
Bio-heterogeneous Cu(0)NC@PHA for n-aryl/alkylation at room temperature
Jian Fui, Choong; Xin Ting, Tang; Sani Sarjadi, Mohd; Sarkar, Shaheen M.; Musta, Baba; et al, Polyhedron, 2021, 206,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Diphenylsilane Catalysts: Cesium carbonate Solvents: Acetonitrile ;  72 h, 1 atm, 80 °C
Referencia
Selective Formylation and Methylation of Amines using Carbon Dioxide and Hydrosilane Catalyzed by Alkali-Metal Carbonates
Fang, Chi; Lu, Chunlei; Liu, Muhua; Zhu, Yiling; Fu, Yao; et al, ACS Catalysis, 2016, 6(11), 7876-7881

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  17 h, 14 kbar, rt
Referencia
Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure
Fedotova, Alena; Crousse, Benoit; Chataigner, Isabelle; Maddaluno, Jacques; Rulev, Alexander Yu.; et al, Journal of Organic Chemistry, 2015, 80(20), 10375-10379

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: 18-Crown-6 Catalysts: Tripotassium phosphate Solvents: Acetonitrile ;  24 h, 1 bar, 80 °C
Referencia
Process for methylation of amine
, China, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tripotassium phosphate ,  18-Crown-6 Solvents: Acetonitrile ;  24 h, 1 atm, 80 °C
Referencia
Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis
Lu, Chunlei; Qiu, Zetian; Zhu, Yiling; Lin, Bo-Lin, Science Bulletin, 2019, 64(11), 723-729

Métodos de producción 13

Condiciones de reacción
Referencia
Process and catalyst for the preparation of mono-N-(2-cyanoethyl)anilines from N-substituted anilines and acrylonitrile.
, European Patent Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ;  15 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Method for N methylation of amine or imine, and application thereof
, China, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Oxygen ,  Poly(methylhydrosiloxane) Catalysts: Dipotassium phosphate ,  18-Crown-6 Solvents: Tetrahydrofuran ;  12 h, 80 °C
Referencia
Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis
Huang, Yan; Deng, Wei; Lin, Bo-Lin, Chinese Chemical Letters, 2020, 31(1), 111-114

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Water ;  40 h, rt
Referencia
A catalytic method for room-temperature Michael additions using 12-tungstophosphoric acid as a reusable catalyst in water
Chen, Xiang; She, Jin; Shang, Zhicai; Wu, Jun; Zhang, Peizhi, Synthesis, 2008, (24), 3931-3936

Métodos de producción 17

Condiciones de reacción
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Tris(tetramethyldivinyldisiloxane)diplatinum Solvents: Butyl ether ;  10 min, rt
1.2 Reagents: Phenylsilane ;  18 h, 60 °C
Referencia
General catalytic methylation of amines with formic acid under mild reaction conditions
Sorribes, Ivan; Junge, Kathrin; Beller, Matthias, Chemistry - A European Journal, 2014, 20(26), 7878-7883

Métodos de producción 18

Condiciones de reacción
Referencia
Novel method of cyanoethylation. IV. Substitution effects
Bates, R. J.; Cymerman-Craig, J.; Moyle, M.; Young, R. J., Journal of the Chemical Society, 1956, 388, 388-95

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ;  rt → 80 °C; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  rt
Referencia
Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalyst
Zhu, Lei; Wang, Lian-Sheng; Li, Bojie; Li, Wei; Fu, Boqiao, Catalysis Science & Technology, 2016, 6(16), 6172-6176

Métodos de producción 20

Condiciones de reacción
1.1 Catalysts: Styrene-4-vinylbenzyl chloride copolymer (aminated with 1-methylimidazole, anion-exchanged with tetrafluoroborate) ,  Gadolinium triflate (polymer-supported) Solvents: Acetone ;  24 h, rt
1.2 24 h, rt
Referencia
Imidazolium-based polymer supported gadolinium triflate as a heterogeneous recyclable Lewis acid catalyst for Michael additions
Alleti, Ramesh; Oh, Woon Su; Perambuduru, Meher; Ramana, C. V.; Reddy, V. Prakash, Tetrahedron Letters, 2008, 49(21), 3466-3470

N-(2-Cyanoethyl)-N-methylaniline Raw materials

N-(2-Cyanoethyl)-N-methylaniline Preparation Products

N-(2-Cyanoethyl)-N-methylaniline Literatura relevante

Artículos recomendados

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Senfeida Chemical Co., Ltd
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hefei Zhongkesai High tech Materials Technology Co., Ltd